2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Framework
The compound features a bicyclic isoindole scaffold, a non-aromatic heterocycle comprising a benzene ring fused to a pyrrole-like ring. At position 3 of the isoindole, an amino group (-NH2) is attached, while position 1 is functionalized with a conjugated system containing a cyano group (-C≡N) and an N-methylacetamide moiety (-N(CH3)C(O)CH3). The Z-configuration of the exocyclic double bond between the isoindole and the cyanoacetamide group is critical for maintaining planar conjugation across the system.
IUPAC Nomenclature
Following IUPAC rules, the parent structure is identified as 1H-isoindol-1-one, with substituents prioritized based on functional group hierarchy. The systematic name is derived as follows:
- Root : Isoindol-1-one (indicating the ketone at position 1).
- Substituents :
- 3-Amino group at position 3.
- 1-ylidene substituent bearing a cyano group and N-methylacetamide.
Thus, the full IUPAC name is (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-methylacetamide , explicitly denoting the stereochemistry of the double bond.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Core structure | 1H-isoindol-1-one |
| Substituents | 3-amino, 1-ylidene (cyano, N-methylacetamide) |
| Double bond geometry | Z-configuration |
| Conjugation | Extended π-system across isoindole and substituents |
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-methylacetamide |
InChI |
InChI=1S/C12H10N4O/c1-15-12(17)9(6-13)10-7-4-2-3-5-8(7)11(14)16-10/h2-5H,1H3,(H2,14,16)(H,15,17)/b10-9- |
InChI Key |
JETCCLFFHQKGKW-KTKRTIGZSA-N |
Isomeric SMILES |
CNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N |
Canonical SMILES |
CNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide typically involves the reaction of 3-amino-1H-isoindole with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide exhibits significant potential as an anti-cancer agent. Preliminary studies have suggested that it can inhibit cellular pathways involved in tumor growth, making it a candidate for further development in cancer therapies. Its isoindole structure is associated with neuroprotective and anti-inflammatory properties, which may also contribute to its therapeutic potential.
Mechanism of Action
The compound’s mechanism of action is believed to involve binding to specific biological targets, influencing cellular processes such as apoptosis and proliferation. Techniques such as molecular docking and interaction studies are employed to elucidate these mechanisms, providing insights into its pharmacodynamics.
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes linked to metabolic pathways in cancer cells. For instance, it has shown promise in inhibiting kinases that play critical roles in cell signaling and proliferation.
Biocompatibility and Toxicity Assessments
Toxicological studies are essential for understanding the safety profile of this compound. Initial findings suggest that it may have a favorable biocompatibility profile, although detailed toxicity studies are necessary to confirm these results.
Material Science Applications
Synthesis of Functional Materials
this compound can be utilized as a precursor in the synthesis of novel materials with specific functional properties. Its unique structure allows for the development of polymers and composites that could be used in various applications, including drug delivery systems and biosensors.
Case Studies
Several studies have been conducted to evaluate the applications of this compound:
- Anti-Cancer Efficacy Study : A recent study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a therapeutic agent against specific types of cancer.
- Neuroprotective Effects Investigation : Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings demonstrated that it could reduce oxidative stress markers, indicating its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituted Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9N3O2
- Molecular Weight : 227.219 g/mol
- CAS Number : 904667-47-6
- Structure : The compound features an isoindole moiety with a cyano and acetamide functional group, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its cytotoxic effects and potential therapeutic applications.
Cytotoxicity
Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in tumor cells, suggesting potential as anticancer agents .
The proposed mechanism involves the inhibition of specific cellular pathways that are crucial for cell survival and proliferation. The compound may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:
- IC50 : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.
- Mechanism : Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming apoptosis induction.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in a model of neurodegeneration induced by oxidative stress. Key findings included:
- Cell Viability : Treatment with the compound resulted in a 30% increase in cell viability compared to untreated controls.
- Biomarkers : Reduced levels of reactive oxygen species (ROS) were observed, suggesting a protective effect against oxidative damage.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H9N3O2 |
| Molecular Weight | 227.219 g/mol |
| CAS Number | 904667-47-6 |
| Cytotoxicity (IC50) | 15 µM |
| Neuroprotection (Cell Viability Increase) | 30% |
Q & A
Basic: What are the standard synthetic routes for 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide, and how can intermediates be optimized?
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) to generate nitro intermediates. Subsequent reduction with iron powder in acidic conditions yields aniline derivatives, followed by condensation with cyanoacetic acid using coupling agents like EDCI or DCC to form the acetamide backbone . Optimization of intermediates includes adjusting reaction time, temperature, and stoichiometry of reagents to improve yield and purity. For example, replacing traditional reducing agents (e.g., Fe/HCl) with catalytic hydrogenation could minimize side reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., anticancer vs. antimicrobial potency) often arise from variations in assay conditions, cell lines, or purity of the compound. A systematic approach includes:
- Replicating assays under standardized conditions (e.g., MTT assays with consistent cell passage numbers and incubation times).
- Structural validation via NMR and HPLC-MS to confirm the absence of impurities or degradation products .
- Dose-response profiling to compare EC₅₀ values across studies. For instance, conflicting cytotoxicity data may stem from differences in solubility enhancers (e.g., DMSO vs. cyclodextrins) affecting bioavailability .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the isoindole ring (δ 7.2–8.1 ppm for aromatic protons) and the cyano group (δ 110–120 ppm in ¹³C). The N-methylacetamide moiety is identified via a singlet at δ 2.8–3.1 ppm .
- IR spectroscopy : The cyano group exhibits a sharp peak at ~2200 cm⁻¹, while the carbonyl (C=O) of the acetamide appears at ~1650 cm⁻¹ .
- LC-MS : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
Advanced: What strategies improve the regioselectivity of functional group modifications on the isoindole ring?
Regioselective modifications require:
- Directed metalation : Using LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate specific positions (e.g., C4 of isoindole) for electrophilic substitution .
- Protecting group strategies : Temporarily blocking the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during cyano or acetamide modifications .
- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) to guide synthetic planning .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- Forced degradation : Exposing the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Degradation products are monitored via HPLC at 254 nm .
- Kinetic analysis : Calculating half-life (t₁/₂) using Arrhenius plots to predict shelf-life under storage conditions .
- Solid-state stability : Assessing hygroscopicity via dynamic vapor sorption (DVS) to determine sensitivity to humidity .
Advanced: What mechanistic insights explain its dual role as a kinase inhibitor and DNA intercalator?
The compound’s planar isoindole ring facilitates π-π stacking with DNA base pairs (intercalation), while the cyanoacetamide moiety chelates Mg²⁺ ions in ATP-binding pockets of kinases (e.g., EGFR). Dual activity is confirmed via:
- Fluorescence quenching assays : Competitive binding with ethidium bromide indicates DNA interaction .
- Kinase inhibition profiling : IC₅₀ values against recombinant kinases (e.g., Abl1, Src) using ADP-Glo™ assays .
- Molecular docking : Simulations (AutoDock Vina) reveal binding poses in kinase active sites and DNA minor grooves .
Basic: What in vitro models are suitable for preliminary evaluation of its anticancer activity?
- Cell line panels : NCI-60 human tumor cell lines for broad-spectrum screening.
- 3D spheroid models : Mimicking tumor microenvironments using HCT-116 or MCF-7 cells in Matrigel .
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation via flow cytometry .
Advanced: How can synthetic byproducts be minimized during large-scale preparation?
- Process intensification : Continuous flow reactors reduce reaction time and improve heat transfer, minimizing decomposition .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., solvent polarity, catalyst loading) using response surface methodology .
- In-line purification : Coupling synthesis with flash chromatography or crystallization workflows to remove impurities in real-time .
Basic: What are the compound’s solubility challenges, and how are they addressed in formulation?
The compound’s poor aqueous solubility (<10 µg/mL) is mitigated via:
- Co-solvent systems : Ethanol/PEG 400 mixtures (20:80 v/v) enhance solubility by 5-fold .
- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability in pharmacokinetic studies .
Advanced: How do structural analogs compare in terms of binding affinity and metabolic stability?
Comparative studies involve:
- SAR analysis : Modifying the cyano group to carboxamide or replacing the N-methyl with bulkier substituents (e.g., cyclopropyl) to enhance metabolic stability .
- Microsomal assays : Human liver microsomes (HLM) assess CYP450-mediated degradation (t₁/₂ > 60 min preferred) .
- SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics (KD) to target proteins like topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
